molecular formula C16H14N4OS B2482821 N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea CAS No. 439121-12-7

N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea

Cat. No.: B2482821
CAS No.: 439121-12-7
M. Wt: 310.38
InChI Key: QIGWFNNGTXCNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea is a urea derivative featuring a 4-methylphenyl group and a 4-(2-thienyl)-2-pyrimidinyl moiety linked via a urea bridge. Its molecular formula is C₁₆H₁₄N₄OS, with a molecular weight of 310.1 g/mol. The compound’s structure combines a pyrimidine ring substituted with a thienyl group at position 4 and a methyl-substituted phenyl group at the opposing urea terminus.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-thiophen-2-ylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-4-6-12(7-5-11)18-16(21)20-15-17-9-8-13(19-15)14-3-2-10-22-14/h2-10H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGWFNNGTXCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 4-(2-thienyl)-2-pyrimidinylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or infectious diseases.

    Agriculture: The compound could be explored for its use as a pesticide or herbicide due to its potential biological activity.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and similar urea derivatives:

Compound Name Substituent A Substituent B Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methylphenyl 4-(2-thienyl)-2-pyrimidinyl C₁₆H₁₄N₄OS 310.1 Thienyl directly conjugated to pyrimidine; electron-donating methyl group.
N-[4-(2-Thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea 3-trifluoromethylphenyl 4-(2-thienyl)-2-pyrimidinyl C₁₆H₁₁F₃N₄OS 364.35 CF₃ group enhances binding affinity but reduces solubility.
N-(4-chlorophenyl)-N'-{4-[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea 4-chlorophenyl Pyrido-pyrimidinyl methoxy C₂₄H₂₀ClN₅O₃ 486.90 Extended heterocyclic system; chlorophenyl increases lipophilicity.
N-(2-chloro-4-pyridinyl)-N'-phenylurea Phenyl 2-chloro-4-pyridinyl C₁₂H₁₀ClN₃O 255.68 Pyridine heterocycle; compact structure with smaller substituents.
N-(4-fluorophenyl)-N'-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea 4-fluorophenyl 4-methyl-6-(piperidin-1-yl)-2-pyrimidinyl C₂₃H₂₅FN₆O 420.49 Piperidinyl group enhances bulk and bioavailability.

Structural and Functional Insights

Heterocyclic Core Modifications: The target compound’s pyrimidine-thienyl system (C₈H₅N₂S) contrasts with pyrido-pyrimidinyl () or pyridine () cores. The thienyl group in the target compound enables π-π stacking interactions, a feature shared with and compounds. However, its direct attachment to pyrimidine (vs. methylene-linked thienyl in ) may influence conformational flexibility .

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methylphenyl group (electron-donating) contrasts with the 3-CF₃ group in . CF₃ enhances electrophilicity but may reduce metabolic stability, whereas methyl improves lipophilicity without compromising solubility .
  • Halogenated Aryl Groups : Chlorophenyl () and fluorophenyl () substituents increase molecular polarity and bioavailability compared to methylphenyl. Chlorine’s steric bulk may hinder binding in crowded active sites .

Synthetic Accessibility :

  • Urea derivatives are typically synthesized via reactions between aryl isocyanates and amines. highlights methods for coupling pyridyl or trifluoromethylphenyl groups, suggesting analogous routes for the target compound .

Research Findings and Implications

  • Biological Activity: While direct activity data for the target compound is unavailable, analogs like N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea () are commercially available for kinase inhibition studies.
  • Solubility and Permeability : The target’s methyl group balances lipophilicity (logP ~3.5 estimated) compared to more polar fluorophenyl () or chlorophenyl () derivatives. This balance may optimize membrane permeability and oral bioavailability .
  • Thermodynamic Stability : Urea derivatives with rigid heterocycles (e.g., pyrido-pyrimidine in ) exhibit higher melting points (~207–209°C in ), suggesting the target compound’s stability may depend on its pyrimidine-thienyl conformation .

Biological Activity

N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research findings.

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 304.39 g/mol
  • Structure : The compound features a urea linkage with a pyrimidine and thiophene moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines. Various synthetic methodologies have been explored, focusing on optimizing yield and purity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. For instance, in a study evaluating various urea derivatives, this compound demonstrated effective cytotoxicity against several cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)28.715.927.9
OVCAR-4 (Ovarian)25.177.593.3

These results suggest that the compound has broad-spectrum antitumor activity with selective efficacy against specific cancer types .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies indicate that it may interfere with signaling pathways related to cell growth and apoptosis.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models of human cancers.
  • Combination Therapies : Research has also explored the efficacy of this compound in combination with other chemotherapeutic agents, showing enhanced antitumor effects compared to monotherapy.

Other Biological Activities

Beyond its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.